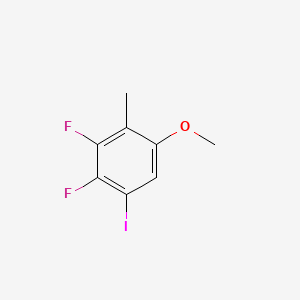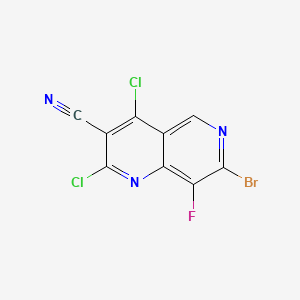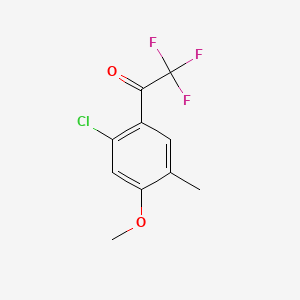
1,5-Dibromo-2-(t-butyl)-4-methoxybenZene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is an organic compound with the molecular formula C11H14Br2O. It is a derivative of benzene, where two bromine atoms, a tert-butyl group, and a methoxy group are substituted at specific positions on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 2-(tert-butyl)-4-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of derivatives like 1,5-diamino-2-(tert-butyl)-4-methoxybenzene.
Oxidation: Formation of 1,5-dibromo-2-(tert-butyl)-4-formylbenzene.
Reduction: Formation of 2-(tert-butyl)-4-methoxybenzene.
科学的研究の応用
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules and polymers.
Biology: In the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the methoxy group can participate in electron-donating interactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
類似化合物との比較
Similar Compounds
- 1,5-Dibromo-2,4-dimethoxybenzene
- 1,5-Dibromo-2-(tert-butyl)-4-ethoxybenzene
- 1,5-Dibromo-2-(tert-butyl)-4-(methoxymethoxy)benzene
Uniqueness
1,5-Dibromo-2-(tert-butyl)-4-methoxybenzene is unique due to the presence of both bromine atoms and a tert-butyl group, which provide distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .
特性
分子式 |
C11H14Br2O |
|---|---|
分子量 |
322.04 g/mol |
IUPAC名 |
1,5-dibromo-2-tert-butyl-4-methoxybenzene |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6H,1-4H3 |
InChIキー |
PLNYAAJHYQGGFR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1Br)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


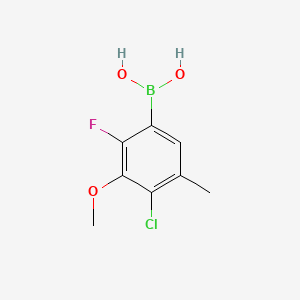
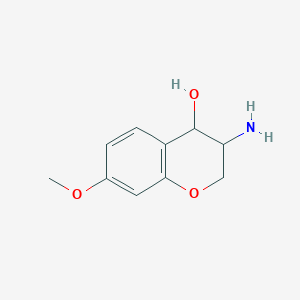
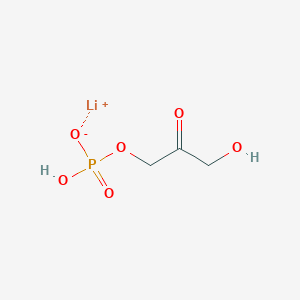
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
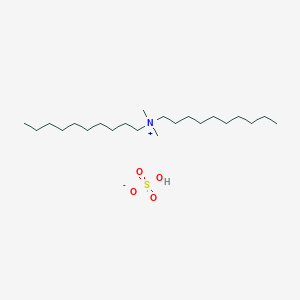
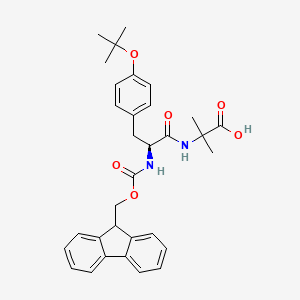
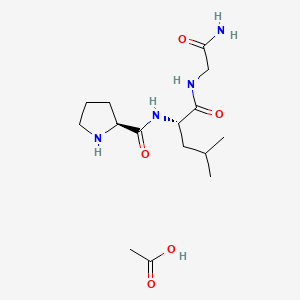
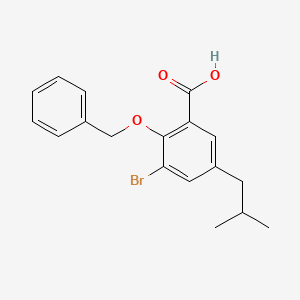

![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
